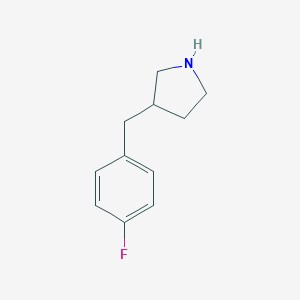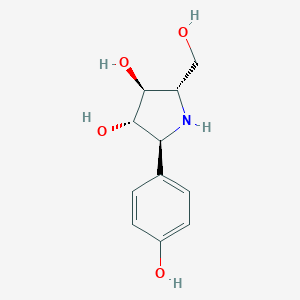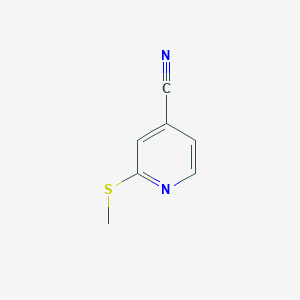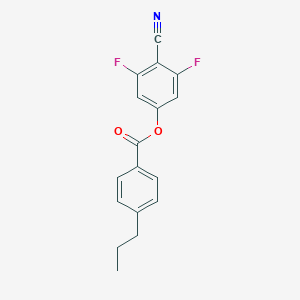
3-(4-Fluorobenzyl)pyrrolidine
Vue d'ensemble
Description
3-(4-Fluorobenzyl)pyrrolidine is an organic compound with the linear formula C11H14FN . It has a molecular weight of 179.24 . It is an off-white solid .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including 3-(4-Fluorobenzyl)pyrrolidine, often involves ring construction from different cyclic or acyclic precursors . The synthetic strategies used can also involve the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 3-(4-Fluorobenzyl)pyrrolidine is characterized by a five-membered pyrrolidine ring . The InChI code for this compound is 1S/C11H14FN/c12-11-3-1-9(2-4-11)7-10-5-6-13-8-10/h1-4,10,13H,5-8H2 .Chemical Reactions Analysis
Pyrrolidine derivatives, including 3-(4-Fluorobenzyl)pyrrolidine, are often used in chemical reactions to obtain compounds for the treatment of human diseases . The structure–activity relationship (SAR) of these compounds is influenced by steric factors .Physical And Chemical Properties Analysis
3-(4-Fluorobenzyl)pyrrolidine has a molecular weight of 179.24 g/mol . It is an off-white solid .Applications De Recherche Scientifique
Chemical Properties
“3-(4-Fluorobenzyl)pyrrolidine” is a chemical compound with the CAS Number: 193220-17-6 and a molecular weight of 179.24 . It is an off-white solid and its linear formula is C11H14FN .
Synthesis of Fluorinated Pyridines
Fluoropyridines, which are fluorinated pyridines, have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . “3-(4-Fluorobenzyl)pyrrolidine” could potentially be used in the synthesis of these fluoropyridines .
Biological Applications
Fluoropyridines have potential applications in various biological fields. For instance, 18 F-substituted pyridines present a special interest as potential imaging agents for various biological applications .
Agricultural Applications
In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures . “3-(4-Fluorobenzyl)pyrrolidine” could potentially be used in the development of these fluorinated agricultural products .
Pharmaceutical Applications
About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . “3-(4-Fluorobenzyl)pyrrolidine” could potentially be used in the development of these fluorinated pharmaceuticals .
Treatment of Diseases
Biological investigations have shown that pyrrolo[3,4-c]pyridines can be used to treat diseases of the nervous and immune systems . Their antidiabetic, antimycobacterial, antiviral, and antitumor activities also have been found . “3-(4-Fluorobenzyl)pyrrolidine” could potentially be used in the synthesis of these pyrrolo[3,4-c]pyridines .
Mécanisme D'action
Target of Action
It’s known that pyrrolidine derivatives, which include 3-(4-fluorobenzyl)pyrrolidine, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a key structural component of this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization . This allows for a variety of interactions with biological targets, potentially leading to diverse biological effects.
Biochemical Pathways
Compounds with a pyrrolidine scaffold are known to interact with various biochemical pathways, leading to a broad spectrum of pharmacological properties .
Result of Action
Pyrrolidine derivatives are known to have diverse biological activities, suggesting that 3-(4-fluorobenzyl)pyrrolidine could potentially have a wide range of effects .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[(4-fluorophenyl)methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-11-3-1-9(2-4-11)7-10-5-6-13-8-10/h1-4,10,13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAKNLUWVTUZKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395023 | |
| Record name | 3-(4-FLUOROBENZYL)PYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorobenzyl)pyrrolidine | |
CAS RN |
193220-17-6 | |
| Record name | 3-(4-FLUOROBENZYL)PYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B71481.png)











